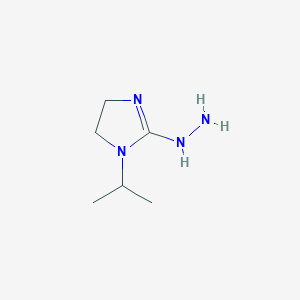
sodium dimethyl-1H-1,2,3-triazole-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate is an organic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate can be synthesized through a series of reactions. One common method involves the reaction of 1,4-dimethyl-1H-1,2,3-triazole with sulfur dioxide and sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonates, sulfides, and substituted triazoles, which have applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, altering their activity. This interaction can inhibit enzyme function or stabilize certain molecular structures, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole variant with different substitution patterns.
1,4-Dimethyl-1H-1,2,3-triazole: A closely related compound without the sulfinate group.
Uniqueness
Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate is unique due to its sulfinate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other triazoles may not be as effective .
Propriétés
Formule moléculaire |
C4H6N3NaO2S |
|---|---|
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
sodium;3,5-dimethyltriazole-4-sulfinate |
InChI |
InChI=1S/C4H7N3O2S.Na/c1-3-4(10(8)9)7(2)6-5-3;/h1-2H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
ZKZIBNUNXLECAK-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(N(N=N1)C)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
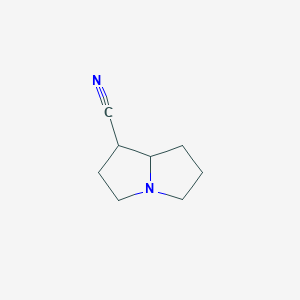

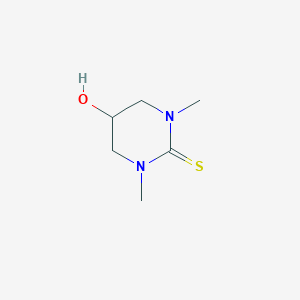

![5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate](/img/structure/B15246088.png)
![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)

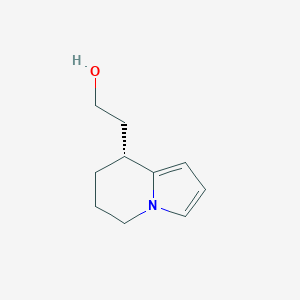
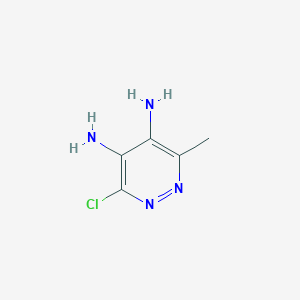
![4-Methylpyrido[3,2-d]pyrimidine](/img/structure/B15246131.png)


